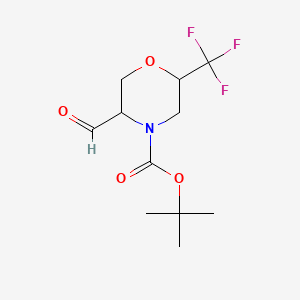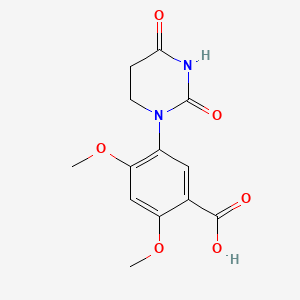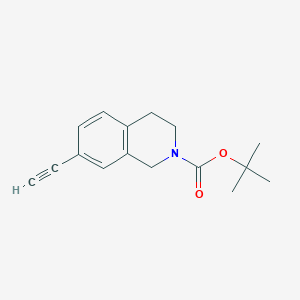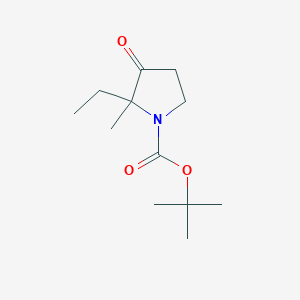![molecular formula C12H15N3O2 B13496741 6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
6-[(Boc-amino)methyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Boc-amino)methyl]nicotinonitrile is a chemical compound that features a nicotinonitrile core with a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Boc-amino)methyl]nicotinonitrile typically involves the protection of an amino group with a Boc group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The nicotinonitrile core can be synthesized through various methods, including the reaction of 6-chloronicotinonitrile with an amine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(Boc-amino)methyl]nicotinonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The Boc-protected amino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinonitrile core.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6-[(Boc-amino)methyl]nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-[(Boc-amino)methyl]nicotinonitrile involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can interact with enzymes or receptors. The nicotinonitrile core can participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinonitrile: Lacks the Boc protection and is more reactive.
6-Chloronicotinonitrile: Contains a chlorine atom instead of the Boc-protected amino group.
Nicotinonitrile: The parent compound without any substitutions.
Uniqueness
6-[(Boc-amino)methyl]nicotinonitrile is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-[(5-cyanopyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-10-5-4-9(6-13)7-14-10/h4-5,7H,8H2,1-3H3,(H,15,16) |
InChI Key |
GCDRZFTWOFTGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


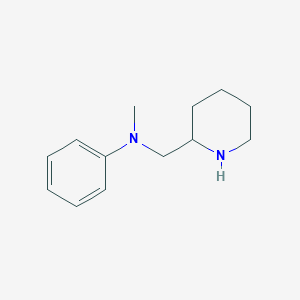
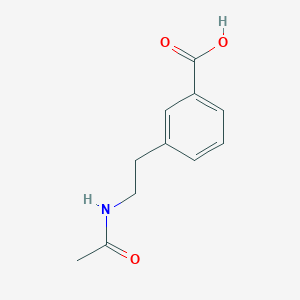
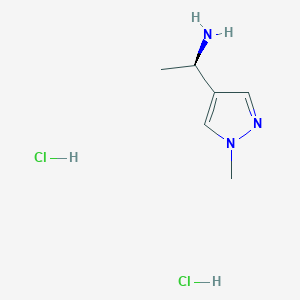
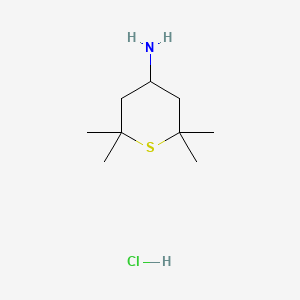
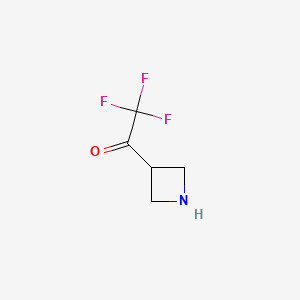

![1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496711.png)
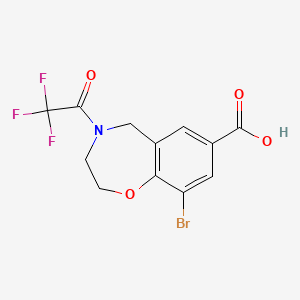
![rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13496717.png)
